Voacristine
Overview
Description
Voacristine is a natural product found in Tabernaemontana catharinensis, Tabernanthe iboga, and other organisms with data available.
Mechanism of Action
Target of Action
Voacristine, an indole alkaloid, primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, chromosome segregation during cell division, and intracellular transport .
Mode of Action
This compound binds to tubulin and inhibits the formation of microtubules . This interaction disrupts the formation of the mitotic spindle, which is essential for chromosome segregation during cell division . By arresting the cell at metaphase, this compound specifically affects the M and S phases of the cell cycle . It may also interfere with nucleic acid and protein synthesis by blocking glutamic acid utilization .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle . By inhibiting microtubule formation, this compound disrupts the mitotic spindle’s formation, preventing cells from properly dividing . This disruption can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
It’s known that this compound is administered intravenously . After administration, it’s believed to be metabolized predominantly in the liver . More research is needed to fully understand this compound’s pharmacokinetic properties.
Result of Action
The primary result of this compound’s action is the inhibition of cell division, leading to cell cycle arrest and cell death . This makes this compound effective in treating various types of cancer, including acute lymphocytic leukemia, acute myeloid leukemia, Hodgkin’s disease, neuroblastoma, and small cell lung cancer .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors, including the physiological environment within the body and the presence of other drugs or substances. For example, the presence of certain enzymes in the liver can affect the metabolism and therefore the effectiveness of this compound . Additionally, the pH level in the stomach can influence the stability of this compound. More research is needed to fully understand how environmental factors influence this compound’s action.
Biochemical Analysis
Biochemical Properties
Voacristine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It is known to inhibit the activity of microtubule-associated proteins, which are crucial for cell division. This compound binds to tubulin, a protein that forms microtubules, and prevents its polymerization, leading to the disruption of the mitotic spindle and cell cycle arrest. This interaction is particularly important in cancer treatment, as it prevents the proliferation of cancer cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the mitotic spindle, leading to cell cycle arrest and apoptosis. This compound affects cell signaling pathways, particularly those involved in cell division and apoptosis. It also impacts gene expression by inhibiting the transcription of genes involved in cell proliferation. Additionally, this compound affects cellular metabolism by disrupting the normal function of microtubules, which are essential for intracellular transport and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to tubulin, a protein that forms microtubules. By binding to tubulin, this compound prevents its polymerization, leading to the disruption of the mitotic spindle and cell cycle arrest. This inhibition of microtubule formation is crucial for its anticancer activity, as it prevents the proliferation of cancer cells. This compound also affects other biomolecules, such as enzymes involved in cell division and apoptosis, further enhancing its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of cell cycle arrest and apoptosis. These effects are observed in both in vitro and in vivo studies, indicating the potential for long-term therapeutic benefits .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit cell proliferation and induce apoptosis without causing significant toxicity. At high doses, this compound can cause toxic effects, including neurotoxicity and myelosuppression. These adverse effects highlight the importance of careful dosage management in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its degradation and elimination. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism. This compound can also affect metabolic flux and metabolite levels, particularly in cancer cells, by disrupting normal cellular processes and energy production .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. This compound can accumulate in specific tissues, particularly those with high rates of cell division, such as tumors. This selective accumulation enhances its therapeutic effects while minimizing toxicity to normal tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with microtubules and other cellular structures. It can also be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its ability to disrupt the mitotic spindle and induce cell cycle arrest .
Properties
IUPAC Name |
methyl (1S,15R,17S,18S)-17-[(1S)-1-hydroxyethyl]-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-12(25)16-8-13-10-22(21(26)28-3)19-15(6-7-24(11-13)20(16)22)17-9-14(27-2)4-5-18(17)23-19/h4-5,9,12-13,16,20,23,25H,6-8,10-11H2,1-3H3/t12-,13+,16+,20-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMQKBZMKFJPMH-VJMPXSKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
545-84-6 | |
Record name | Ibogamine-18-carboxylic acid, 20-hydroxy-12-methoxy-, methyl ester, (20S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=545-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Voacristine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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